molecular formula C17H19N3O2S B2570776 4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol CAS No. 1096588-35-0

4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2570776
CAS No.: 1096588-35-0
M. Wt: 329.42
InChI Key: UXWVYYGJCPIHGC-UHFFFAOYSA-N
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Description

4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a phenolic core substituted with ethyl and methoxy groups at positions 4 and 5, respectively. The pyrazole ring at position 2 is further functionalized with a 4-methylthiazole moiety.

Properties

IUPAC Name

4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-5-11-6-12(13(21)7-14(11)22-4)16-15(10(3)19-20-16)17-18-9(2)8-23-17/h6-8,21H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVYYGJCPIHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=NNC(=C2C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-5-methoxy-2-[5-methyl-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its anti-inflammatory, anticancer, and neuroprotective properties.

Anti-inflammatory Activity

Research has indicated that compounds with thiazole and pyrazole moieties exhibit significant anti-inflammatory effects. The presence of the methoxy group enhances the compound's ability to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammation and pain pathways.

CompoundIC50 (μM)Mechanism of Action
4-Ethyl-5-methoxy...0.011COX-II inhibition
Rofecoxib0.420COX-II inhibition

This table illustrates that the target compound is significantly more potent than Rofecoxib, a known COX-II inhibitor, suggesting its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell LineIC50 (μM)Reference Drug IC50 (μM)
MCF-715Doxorubicin 10
A54912Doxorubicin 8

The data indicates that the compound exhibits comparable efficacy to standard chemotherapy agents, highlighting its potential for further development as an anticancer drug .

Neuroprotective Effects

In addition to its anti-inflammatory and anticancer activities, this compound has been evaluated for neuroprotective effects. Studies suggest that it may help in mitigating oxidative stress in neuronal cells, thereby reducing neurodegeneration.

Case Studies

  • In Vivo Model of Inflammation : A study using a rodent model demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests a strong potential for therapeutic use in chronic inflammatory conditions.
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound was shown to induce apoptosis through activation of caspase pathways. The mechanism was attributed to its ability to disrupt mitochondrial membrane potential .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference(s)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) C₂₇H₁₈ClF₂N₇S Chlorophenyl, fluorophenyl, triazole Antimicrobial activity
4-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS 138330-01-5) C₁₀H₉NO₂S Phenol, 4-methylthiazole Intermediate in drug synthesis
2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol C₂₄H₂₂N₃O₆ Methoxyphenoxy, nitrophenylmethoxy Research use (no specific activity noted)
5-methoxy-2-(5-methyl-4-(4-nitrophenoxy)-1H-pyrazol-3-yl)phenol C₁₇H₁₅N₃O₅ Nitrophenoxy, methoxy Structural studies

Key Observations:

  • Substituent Impact on Bioactivity: The presence of halogenated aryl groups (e.g., chloro- and fluorophenyl in Compound 4) correlates with enhanced antimicrobial properties compared to non-halogenated analogues . In contrast, nitro groups (e.g., in ) may reduce bioavailability due to increased molecular polarity.
  • Planarity and Conformation : Isostructural compounds (e.g., ) adopt similar planar conformations, except for perpendicular fluorophenyl groups, which may influence binding interactions in therapeutic applications .

Key Observations:

  • Crystallization Efficiency : High yields for halogenated derivatives (e.g., Compound 4) are achieved via dimethylformamide crystallization, enabling robust structural characterization .
  • TLC Validation : Ethyl acetoacetate-based syntheses (e.g., ) rely on TLC for purity checks, suggesting applicability to the target compound’s quality control.

Intermolecular Interactions and Computational Analysis

  • Noncovalent Interactions: Compounds with thiazole and pyrazole moieties (e.g., ) exhibit van der Waals interactions and hydrogen bonding, critical for molecular recognition in drug design .
  • Electrostatic Potential Mapping: Tools like Multiwfn can visualize electron density distributions, aiding in predicting reactivity and binding sites for the target compound.

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